6-Bromo-5-methoxy-indan-1-ylamine hydrochloride 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13759443
InChI: InChI=1S/C10H12BrNO.ClH/c1-13-10-4-6-2-3-9(12)7(6)5-8(10)11;/h4-5,9H,2-3,12H2,1H3;1H
SMILES: COC1=C(C=C2C(CCC2=C1)N)Br.Cl
Molecular Formula: C10H13BrClNO
Molecular Weight: 278.57 g/mol

6-Bromo-5-methoxy-indan-1-ylamine hydrochloride

CAS No.:

Cat. No.: VC13759443

Molecular Formula: C10H13BrClNO

Molecular Weight: 278.57 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-5-methoxy-indan-1-ylamine hydrochloride -

Specification

Molecular Formula C10H13BrClNO
Molecular Weight 278.57 g/mol
IUPAC Name 6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride
Standard InChI InChI=1S/C10H12BrNO.ClH/c1-13-10-4-6-2-3-9(12)7(6)5-8(10)11;/h4-5,9H,2-3,12H2,1H3;1H
Standard InChI Key UCWLSPRHRPHFEQ-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(CCC2=C1)N)Br.Cl
Canonical SMILES COC1=C(C=C2C(CCC2=C1)N)Br.Cl

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure comprises an indane backbone—a bicyclic system fused from a benzene ring and a cyclopropane moiety. Substitutions at the 5- and 6-positions include a methoxy group (-OCH3_3) and a bromine atom, respectively, while the 1-position is functionalized with an amine group protonated as a hydrochloride salt . The arrangement confers both lipophilic (bromo, methoxy) and hydrophilic (amine hydrochloride) characteristics, making it amenable to diverse reaction conditions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H13BrClNO\text{C}_{10}\text{H}_{13}\text{BrClNO}
Molecular Weight278.57 g/mol
Purity SpecificationNLT 97–98%
CAS Registry Number1965310-31-9

Synthesis and Manufacturing

Patent-Derived Synthetic Routes

The synthesis of 6-bromo-5-methoxy-indan-1-ylamine hydrochloride is inferred from analogous methods described in US Patent 7476757B2 . This patent outlines a multi-step process for enantiomerically pure indanylamine derivatives, involving:

  • Hydrogenation of Indanones: A 1-indanone precursor undergoes asymmetric hydrogenation using chiral catalysts (e.g., RuCl2_2[(S)-Xyl-SYNPHOS]\cdot(DMF)n_{n}) to yield (S)-indanol intermediates .

  • Functional Group Interconversion: The hydroxyl group of the indanol is converted to a leaving group (e.g., sulfonate ester or halide) to facilitate nucleophilic substitution .

  • Amination: Reaction with propylgarylamine or ammonia under SN_\text{N}2 conditions introduces the amine functionality .

  • Bromination and Methoxylation: Electrophilic aromatic substitution installs the bromo and methoxy groups, followed by hydrochloride salt formation .

Industrial-Scale Production

Suppliers such as Capot Chemical and MolCore BioPharmatech employ optimized protocols to ensure high yields and purity. For example, MolCore’s process involves reductive amination of 6-methoxy-indan-1-one using sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) and ammonium acetate (NH4OAc\text{NH}_4\text{OAc}) , yielding the amine intermediate, which is subsequently brominated and isolated as the hydrochloride salt .

Applications in Pharmaceutical Development

Role as an API Intermediate

The compound’s primary use lies in synthesizing neuroactive and cardiovascular agents. Its indane scaffold mimics natural neurotransmitter structures, enabling interactions with dopaminergic and serotonergic receptors . For instance, derivatives of 6-bromo-5-methoxy-indan-1-ylamine have been explored as:

  • Dopamine D2_2 Receptor Agonists: Potential treatments for Parkinson’s disease and hyperprolactinemia .

  • Serotonin Reuptake Inhibitors: Investigated for antidepressant and anxiolytic applications .

Structure-Activity Relationships (SAR)

The bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization . The methoxy group contributes to metabolic stability by resisting oxidative degradation, while the amine hydrochloride salt improves aqueous solubility for formulation .

Quality Control and Analytical Profiling

SupplierPurityCertification
Capot ChemicalNLT 98%Internal Standards
MolCore BioPharmatechNLT 97%ISO 9001:2015
J&W PharmlabNLT 97%cGMP Compliance

Future Directions and Research Opportunities

Enantioselective Synthesis

While current methods yield racemic mixtures, asymmetric catalysis (e.g., Jacobsen epoxidation) could access enantiopure forms for targeted therapeutics . Computational modeling of transition states may optimize catalyst selection for higher enantiomeric excess (ee).

Expanding Therapeutic Indications

Ongoing research explores the compound’s utility in oncology (e.g., kinase inhibition) and infectious diseases (e.g., antiviral agents). Collaborative efforts between academia and industry are critical to advancing these applications.

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